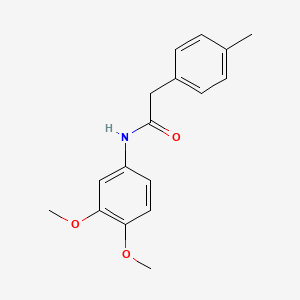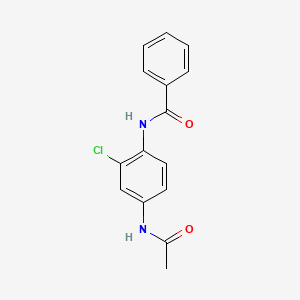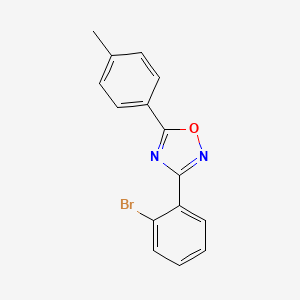
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)urea
Übersicht
Beschreibung
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C15H13FN2O3 and its molecular weight is 288.27 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-fluorophenyl)urea is 288.09102044 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-fluorophenyl)urea and related compounds have shown potential in anticancer research. For instance, derivatives of this compound have exhibited strong anticancer activity in various assays and cell lines, and are being considered for clinical trials, particularly in the treatment of kidney cancer (Nammalwar et al., 2010). Furthermore, urea derivatives, including those structurally related to the compound , have been explored for their antiproliferative effects on cancer cell lines (Perković et al., 2016).
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds structurally similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-fluorophenyl)urea. Compounds synthesized from related structures have shown good antimicrobial activity, indicating potential applications in developing new antibacterial and antifungal agents (Haranath et al., 2007). Additionally, N-substituted ureas derived from similar structures have demonstrated higher antibacterial activity compared to antifungal activity (Reddy et al., 2003).
Enzyme Inhibition
Urea derivatives, including those related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-fluorophenyl)urea, have been explored for their enzyme inhibitory properties. For example, certain urea compounds have shown inhibitory effects on enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase, which could have implications for treating various diseases and conditions (Mustafa et al., 2014).
Potential in Treating Metabolic Disorders
Research has also delved into the potential of urea derivatives in treating metabolic disorders such as diabetes. Synthesized compounds structurally related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-fluorophenyl)urea have demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, indicating a potential avenue for therapeutic interventions in type-2 diabetes (Abbasi et al., 2023).
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c16-10-1-3-11(4-2-10)17-15(19)18-12-5-6-13-14(9-12)21-8-7-20-13/h1-6,9H,7-8H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCJGUKIHYDBMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5855435.png)


![2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5855449.png)
![7-(3,4-dimethoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5855451.png)
![1-[(2,3-dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B5855464.png)
![1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5855467.png)
![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-acetyloxybenzoate](/img/structure/B5855471.png)


